6-Chloro-5-(1-methyl-1H-benzo[d]imidazol-2-yl)pyridazine-3-carboxylicacid
Description
6-Chloro-5-(1-methyl-1H-benzo[d]imidazol-2-yl)pyridazine-3-carboxylic acid is a heterocyclic compound featuring a pyridazine core substituted with a chlorine atom at position 6, a 1-methylbenzo[d]imidazole group at position 5, and a carboxylic acid moiety at position 2. The pyridazine ring is a six-membered aromatic system with two adjacent nitrogen atoms, which distinguishes it from similar benzoimidazole derivatives.
Properties
Molecular Formula |
C13H9ClN4O2 |
|---|---|
Molecular Weight |
288.69 g/mol |
IUPAC Name |
6-chloro-5-(1-methylbenzimidazol-2-yl)pyridazine-3-carboxylic acid |
InChI |
InChI=1S/C13H9ClN4O2/c1-18-10-5-3-2-4-8(10)15-12(18)7-6-9(13(19)20)16-17-11(7)14/h2-6H,1H3,(H,19,20) |
InChI Key |
DLKXXKRZZYSDBW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C3=CC(=NN=C3Cl)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Benzo[d]imidazole Moiety
The 1-methyl-1H-benzo[d]imidazole-2-carboxylic acid subunit is a critical precursor for constructing the target compound. A high-yielding method involves the hydrolysis of methyl 1-methyl-1H-benzo[d]imidazole-2-carboxylate (CAS: 2849-92-5) under basic conditions. For example, treatment with sodium hydroxide (2.0 equiv) in a 1:1 methanol/water mixture at 50°C for 1 hour achieves quantitative conversion to the carboxylic acid derivative . Alternative conditions using water and methanol with sodium hydroxide (1.1 equiv) at 50°C for 2 hours yield 49% of the product after acidification . These methods highlight the importance of solvent composition and stoichiometry in optimizing hydrolysis efficiency.
Pyridazine Ring Formation Strategies
The pyridazine core is typically constructed via cyclization or cross-coupling reactions. While direct synthesis routes for 6-chloro-5-substituted pyridazine-3-carboxylic acids are sparsely documented, analogous methodologies from pyrazolo[1,5-a]pyridine syntheses offer insights. For instance, cross-dehydrogenative coupling (CDC) reactions between β-ketoesters and N-amino-2-iminopyridines under acetic acid and oxygen promote oxidative C(sp³)–C(sp²) bond formation . Adapting this approach, ethyl acetoacetate and similar β-ketoesters could serve as precursors for pyridazine intermediates under modified conditions.
Key parameters for CDC reactions include:
-
Catalyst : Acetic acid (6 equiv) as a Brønsted acid promoter.
-
Oxidant : Molecular oxygen (1 atm), critical for dehydrogenation.
-
Temperature : 130°C in ethanol, ensuring reactivity without side-product formation .
Chlorination and Functional Group Introduction
Chlorination at the pyridazine C6 position likely occurs via electrophilic aromatic substitution or late-stage functionalization. While specific data for this compound is unavailable, analogous pyridazine chlorination employs reagents like phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂). For example, treating pyridazine-3-carboxylic acid derivatives with POCl₃ at reflux introduces chloro groups with regioselectivity guided by directing effects of adjacent substituents.
The carboxylic acid group at C3 may originate from hydrolysis of a nitrile or ester. In one protocol, ethyl pyridazine-3-carboxylate undergoes saponification using aqueous NaOH, followed by acidification to yield the free acid . This stepwise approach ensures high purity and avoids decarboxylation side reactions.
Coupling of Benzo[d]imidazole and Pyridazine Subunits
The final assembly of the target compound necessitates coupling the benzo[d]imidazole moiety to the pyridazine core. Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions are plausible, though steric hindrance from the methyl group on the imidazole may necessitate optimized ligands. Alternatively, nucleophilic aromatic substitution (SNAr) could exploit the electron-deficient pyridazine ring, with the benzo[d]imidazole acting as a nucleophile under basic conditions.
A hypothetical pathway involves:
-
Activation : Converting the benzo[d]imidazole carboxylic acid to an acid chloride using thionyl chloride (SOCl₂).
-
Coupling : Reacting the acid chloride with a 5-aminopyridazine derivative in the presence of a base (e.g., triethylamine).
-
Chlorination : Introducing the C6 chloro group post-coupling to avoid interference with reactive sites.
Optimization Challenges and Yield Considerations
Synthetic hurdles include regioselectivity in pyridazine functionalization and stability of intermediates. For instance, the carboxylic acid group may require protection (e.g., as a methyl ester) during chlorination to prevent side reactions. Additionally, the electron-withdrawing nature of the carboxylic acid and chloro groups could deactivate the pyridazine ring, necessitating harsher conditions for coupling steps.
Data from analogous reactions suggest yields for individual steps ranging from 49% (hydrolysis) to 94% (CDC reactions) , with overall multistep yields dependent on purification efficiency.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chloro group at position 6 of the pyridazine ring facilitates nucleophilic displacement. For example:
-
Reaction with Sodium Benzenesulfinate : In a study involving a structurally similar chloro-substituted imidazo[1,2-b]pyridazine, treatment with sodium benzenesulfinate in dimethylsulfoxide (DMSO) at room temperature yielded sulfonylated derivatives with 54% efficiency .
-
Hydrolysis : The chloro group can be hydrolyzed under basic conditions to form hydroxyl derivatives, though specific data for this compound requires further validation.
Condensation Reactions
The carboxylic acid group enables condensation with amines or alcohols:
-
Amide Formation : Reacting the carboxylic acid with methylamine in the presence of HOBt/EDC coupling agents produced an amide derivative (56% yield) .
-
Esterification : Methanol-mediated esterification under reflux conditions is feasible, as demonstrated in related benzimidazole-carboxylic acid systems .
Metal Complexation
The compound acts as a bidentate ligand, coordinating via nitrogen atoms from the benzimidazole and pyridazine rings:
-
Coordination with Transition Metals : In analogous systems, copper-catalyzed reactions with aminopyridines and ketones formed imidazo[1,2-a]pyridines under aerobic conditions .
-
Fe²⁺ Chelation : Structural analogs with benzimidazole moieties exhibit chelation with Fe²⁺, critical for biological activity . Substitutions at the benzimidazole NH site reduced chelation efficacy (e.g., IC₅₀ increased from 15 μM to 34–35 μM) .
Electrophilic Aromatic Substitution
The electron-rich benzimidazole ring undergoes halogenation or nitration:
-
Nitration : Treatment of a related imidazo[1,2-b]pyridazine with nitric acid (68%) in concentrated H₂SO₄ introduced a nitro group at position 3 with 98% yield .
-
Bromination : Electrophilic bromination is plausible but requires optimization to avoid over-substitution.
Cross-Coupling Reactions
The compound participates in Suzuki and Sonogashira couplings via halogen or boronic acid intermediates:
-
Suzuki Coupling : Aryl boronic acids can replace the chloro group in palladium-catalyzed reactions. For example, a similar chloro-imidazo[1,2-b]pyridazine achieved 76% yield in Suzuki reactions .
Table 1: Key Reaction Conditions and Yields
Biological Activity and Reactivity
-
Antioxidant Potential : Derivatives with benzimidazole rings showed radical scavenging activity (e.g., IC₅₀ = 146–181 μM for DPPH assay) .
-
Trypanocidal Activity : Nitro-substituted analogs exhibited EC₅₀ = 0.38 μM against Trypanosoma brucei, though solubility-limited efficacy .
This compound’s reactivity profile underscores its versatility in medicinal chemistry and materials science. Further studies are needed to explore its full synthetic potential and optimize reaction conditions for industrial applications.
Scientific Research Applications
Medicinal Chemistry
The compound has been studied for its potential therapeutic effects, particularly in the treatment of various diseases. Its derivatives have shown promise as:
- Antimicrobial Agents : Research indicates that compounds similar to 6-Chloro-5-(1-methyl-1H-benzo[d]imidazol-2-yl)pyridazine-3-carboxylic acid exhibit antibacterial properties by potentially inhibiting bacterial enzymes crucial for cellular processes .
- Anticancer Agents : Some studies have explored the cytotoxic effects of related compounds on cancer cell lines, suggesting that they may interfere with cancer cell proliferation and survival mechanisms .
Biological Studies
The compound's interactions with biological systems have been investigated through various assays:
- Enzyme Inhibition Studies : It has been evaluated for its ability to inhibit specific enzymes associated with disease pathways, which could lead to the development of novel therapeutic agents .
- Receptor Binding Studies : The binding affinity of this compound to specific receptors has been assessed, providing insights into its mechanism of action and potential applications in targeted therapies .
Case Studies
Several case studies highlight the applications and effectiveness of 6-Chloro-5-(1-methyl-1H-benzo[d]imidazol-2-yl)pyridazine-3-carboxylic acid and its derivatives:
Mechanism of Action
The mechanism of action of 6-Chloro-5-(1-methyl-1H-benzo[d]imidazol-2-yl)pyridazine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This can lead to various biological effects, such as antimicrobial activity or inhibition of cancer cell proliferation .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The evidence highlights several benzo[d]imidazole derivatives with varying substituents and core structures. Below is a comparative analysis based on structural features, synthesis pathways, and inferred properties:
Table 1: Structural Comparison of Key Compounds
Key Observations:
Core Structure Differences :
- The target compound’s pyridazine core contrasts with the benzo[d]imidazole or pyrrolidine cores in analogs . Pyridazine’s dual nitrogen atoms may confer distinct electronic properties, affecting solubility and binding compared to benzoimidazole derivatives.
- The carboxylic acid group in the target compound is directly attached to the pyridazine ring, whereas analogs in and feature carboxylic acids on aliphatic chains, which could alter pharmacokinetic profiles .
Substituent Effects: The chlorine atom at C6 in the target compound introduces electronegativity and steric hindrance absent in the amino or benzylamino substituents of analogs . This may enhance stability or modulate interactions with biological targets. The 1-methylbenzo[d]imidazole group is a common feature, suggesting shared pharmacophoric properties. However, its position on pyridazine (C5) versus aliphatic chains (e.g., butanoic acid derivatives) may influence spatial orientation in receptor binding .
The absence of direct synthetic details for the target compound limits precise comparisons, but the use of acetic acid for pH adjustment during crystallization (as in ) suggests shared purification strategies.
Table 2: Inferred Properties Based on Structural Analogues
Biological Activity
The compound 6-Chloro-5-(1-methyl-1H-benzo[d]imidazol-2-yl)pyridazine-3-carboxylic acid is a heterocyclic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, structural characteristics, and various biological activities, including antibacterial, antiviral, and anticancer properties.
Synthesis and Structural Characteristics
The synthesis of 6-Chloro-5-(1-methyl-1H-benzo[d]imidazol-2-yl)pyridazine-3-carboxylic acid typically involves the condensation of appropriate precursors. For instance, it can be synthesized from 2-(1-methyl-1H-benzo[d]imidazol-2-yl)aniline and 2-hydroxy-3-methoxybenzaldehyde in ethanol, yielding a yellow powder with a high purity of approximately 95% . The molecular formula is with a molecular weight of 403.47 g/mol.
Crystal Structure
The crystal structure reveals that the compound exhibits a planar arrangement with significant intramolecular hydrogen bonding and π−π stacking interactions, which may contribute to its biological activity .
Antibacterial Activity
Recent studies have demonstrated that derivatives of benzimidazole compounds exhibit notable antibacterial properties. The compound was tested for its efficacy against various bacterial strains, showing minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Gram-positive and Gram-negative bacteria .
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| S. aureus | 0.0039 |
| E. coli | 0.025 |
| B. subtilis | 0.004 |
Antiviral Activity
In terms of antiviral activity, compounds containing the benzimidazole moiety have been shown to inhibit viral replication effectively. For example, certain derivatives exhibited significant antiviral activity against the hepatitis A virus (HAV), with one compound demonstrating an effective concentration (EC50) value that indicates strong potential as an antiviral agent .
Anticancer Activity
The anticancer properties of this compound have also been investigated. In vitro studies revealed that it exhibited cytotoxic effects on human cervical (HeLa) and lung (A549) carcinoma cells at varying concentrations, with some derivatives showing significant cell death .
| Cell Line | Concentration (µM) | Effect |
|---|---|---|
| HeLa | 1 | No significant cytotoxicity |
| HeLa | 5 | Moderate cytotoxicity |
| A549 | 25 | Significant cytotoxicity |
The proposed mechanism for the biological activities of this compound includes the inhibition of key enzymes involved in cellular processes and disruption of viral replication cycles through interaction with viral proteins .
Case Studies
Several case studies highlight the effectiveness of this compound in various biological assays:
- Antiviral Efficacy : A study demonstrated that a derivative of this compound reduced viral titers by over 60% against rotavirus strains, indicating strong antiviral potential .
- Antibacterial Testing : Another investigation showcased its antibacterial activity against multi-drug resistant strains, emphasizing its relevance in developing new antibiotics .
- Cytotoxicity Assessment : In a comparative study involving multiple benzimidazole derivatives, this compound showed superior cytotoxicity against cancer cell lines compared to traditional chemotherapeutics .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 6-chloro-5-(1-methyl-1H-benzo[d]imidazol-2-yl)pyridazine-3-carboxylic acid, and how can intermediates be characterized?
- Methodological Answer : The compound can be synthesized via multi-step heterocyclic coupling. For example:
Step 1 : Condensation of 1-methyl-1H-benzimidazole-2-carbaldehyde with a substituted pyridazine precursor under basic conditions (e.g., K₂CO₃ in DMF) .
Step 2 : Chlorination at the 6-position using POCl₃ or PCl₅.
Step 3 : Carboxylic acid introduction via hydrolysis of a nitrile or ester intermediate.
- Characterization : Use IR for functional group verification (e.g., C=O stretch at ~1700 cm⁻¹), ¹H/¹³C NMR for regiochemical confirmation, and ESI-MS for molecular ion validation .
Q. How can solubility and stability be optimized for in vitro assays?
- Methodological Answer :
- Solubility : Test polar aprotic solvents (DMSO) or aqueous buffers (pH 7.4 with 0.1% Tween-80). Pre-saturate solutions via sonication at 40°C for 30 minutes.
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring (C18 column, 0.1% TFA in water/acetonitrile gradient) to detect hydrolysis or oxidation .
Q. What spectroscopic techniques are critical for confirming the structure of this compound?
- Methodological Answer :
- ¹H NMR : Look for aromatic proton splitting patterns (e.g., pyridazine protons at δ 8.2–8.5 ppm; benzimidazole protons at δ 7.3–7.8 ppm) .
- ESI-MS : Confirm molecular weight (expected [M+H]⁺ ~345.75 g/mol).
- UV-Vis : Absorbance maxima near 260–280 nm (π→π* transitions in conjugated heterocycles) .
Advanced Research Questions
Q. How can computational methods guide reaction optimization for this compound?
- Methodological Answer :
- Reaction Path Search : Use quantum chemical calculations (DFT, B3LYP/6-31G*) to model transition states and identify energetically favorable pathways for benzimidazole-pyridazine coupling .
- Condition Screening : Apply machine learning (e.g., Bayesian optimization) to predict optimal solvent/base combinations, reducing trial-and-error experimentation by ~60% .
Q. What statistical experimental design (DoE) approaches are suitable for improving synthetic yield?
- Methodological Answer :
- Variables : Temperature (80–120°C), reaction time (12–24 hr), and molar ratio (1:1 to 1:2.5).
- Design : Use a 3-factor Box-Behnken model to minimize experiments while maximizing data. Analyze via ANOVA to identify significant factors (e.g., excess pyridazine precursor increases yield by 15%) .
- Example Table :
| Factor | Low Level | High Level | Optimal Value |
|---|---|---|---|
| Temperature | 80°C | 120°C | 100°C |
| Molar Ratio | 1:1 | 1:2.5 | 1:2 |
Q. How can impurities and degradation products be identified and quantified?
- Methodological Answer :
- Impurity Profiling : Use LC-HRMS (Q-TOF) with a HILIC column to separate polar degradation products. Compare fragmentation patterns with reference standards (e.g., dechlorinated or decarboxylated analogs) .
- Quantification : Validate impurities via spiked recovery experiments (80–120% recovery range) and calculate limits of detection (LOD < 0.1%) .
Q. What advanced techniques characterize thermal degradation pathways?
- Methodological Answer :
- TGA/DTA : Monitor weight loss events (e.g., ~250°C for decarboxylation, ~320°C for benzimidazole ring decomposition).
- Py-GC/MS : Flash pyrolysis at 500°C coupled with GC/MS identifies volatile fragments (e.g., chlorinated benzenes, methylimidazole derivatives) .
Q. How can in silico models predict biological activity or toxicity?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to simulate binding to targets like kinases or GPCRs. Focus on the carboxylic acid group’s interaction with catalytic lysine residues.
- ADMET Prediction : Tools like SwissADME estimate logP (~2.1), BBB permeability (low), and CYP450 inhibition risk (e.g., CYP2C9 IC₅₀ < 10 µM) .
Contradiction Analysis
- Synthetic Yield Variability : emphasizes statistical DoE for yield optimization, while prioritizes computational screening. Combining both methods (e.g., DFT-guided DoE) resolves conflicts by aligning theoretical predictions with empirical data .
- Degradation Pathways : Thermal data in suggests decarboxylation precedes ring decomposition, whereas Py-GC/MS in advanced studies may detect simultaneous fragmentation. This discrepancy highlights the need for multi-technique validation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
